N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-2-(PHENYLFORMAMIDO)ACETAMIDE
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Overview
Description
N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-2-(PHENYLFORMAMIDO)ACETAMIDE is a complex organic compound that features a piperidine ring, a pyrimidine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-2-(PHENYLFORMAMIDO)ACETAMIDE typically involves multi-step organic reactions. The process begins with the formation of the pyrimidine ring, followed by the introduction of the piperidine moiety. The final steps involve the attachment of the acetamide group and the phenylformamido group. Common reagents used in these reactions include various amines, aldehydes, and acylating agents .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-2-(PHENYLFORMAMIDO)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-2-(PHENYLFORMAMIDO)ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It may have potential as a pharmaceutical agent, particularly in the development of new drugs for various diseases.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-2-(PHENYLFORMAMIDO)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyrimidine derivatives, such as:
Uniqueness
N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-2-(PHENYLFORMAMIDO)ACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of both piperidine and pyrimidine rings, along with the acetamide and phenylformamido groups, gives it distinct chemical and biological properties that set it apart from other similar compounds .
Properties
IUPAC Name |
N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methylamino]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-15-12-18(25-10-6-3-7-11-25)24-17(23-15)13-21-19(26)14-22-20(27)16-8-4-2-5-9-16/h2,4-5,8-9,12H,3,6-7,10-11,13-14H2,1H3,(H,21,26)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZSPVWIWWFASU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)CNC(=O)C2=CC=CC=C2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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